(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Overview
Description
®-2,2-Dimethyl-1-trifluoromethyl-propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group and two methyl groups attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2-Dimethyl-1-trifluoromethyl-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethylpropylamine and trifluoromethylating agents.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to isolate the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-2,2-Dimethyl-1-trifluoromethyl-propylamine may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing chiral catalysts to achieve enantioselective synthesis, reducing the need for extensive chiral resolution steps.
Chemical Reactions Analysis
Types of Reactions: ®-2,2-Dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, polar aprotic solvents.
Major Products:
Oxidation: Amine oxides.
Reduction: Amine derivatives.
Substitution: Trifluoromethylated derivatives.
Scientific Research Applications
®-2,2-Dimethyl-1-trifluoromethyl-propylamine finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, materials science, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2,2-Dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine: The enantiomer of the compound, with different stereochemistry.
2,2-Dimethyl-1-trifluoromethyl-propylamine: The non-chiral version of the compound.
2,2-Dimethyl-1-fluoromethyl-propylamine: A similar compound with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness: ®-2,2-Dimethyl-1-trifluoromethyl-propylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDHBAMNSWXENT-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716954 | |
Record name | (2R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261298-42-3 | |
Record name | (2R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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